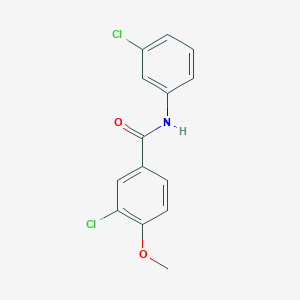

3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide

Description

3-Chloro-N-(3-chlorophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group and a 3-chlorophenylamine moiety. The compound features:

- Chlorine atoms at positions 3 (benzoyl ring) and 3' (aniline ring).

- A methoxy group at position 4 of the benzoyl ring.

This substitution pattern influences its physicochemical properties, such as solubility and crystallinity, and its biological interactions. Structural analogs often differ in substituent positions, functional groups, or additional moieties, leading to variations in reactivity and applications .

Properties

CAS No. |

757206-81-8 |

|---|---|

Molecular Formula |

C14H11Cl2NO2 |

Molecular Weight |

296.1 g/mol |

IUPAC Name |

3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-13-6-5-9(7-12(13)16)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |

InChI Key |

PPUIQBMJHYIOLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methoxybenzoyl chloride to yield the final product.

Industrial Production Methods

On an industrial scale, the production of 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is typically done through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of 3-chloro-N-(3-chlorophenyl)-4-formylbenzamide or 3-chloro-N-(3-chlorophenyl)-4-carboxybenzamide.

Reduction: Formation of 3-chloro-N-(3-chlorophenyl)-4-methoxybenzylamine.

Scientific Research Applications

3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Effects

4-Chloro-N-(3-chlorophenyl)benzamide

- Key Difference : Chlorine at position 4 (benzoyl ring) instead of 3.

- Impact : Alters hydrogen bonding and crystal packing. The dihedral angle between the benzoyl and aniline rings is 9.1° (vs. 31.5° in the 3-chloro analog), leading to distinct solid-state arrangements .

- Synthesis : Similar to the target compound but starts with 4-chlorobenzoyl chloride.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Key Differences :

- Substituents : Methyl group at position 4 (benzoyl ring) and methoxy at position 2.

- Aniline Ring : 4-chloro substitution instead of 3-chloro.

- Impact : Enhanced fluorescence due to electron-donating methyl and methoxy groups. Used in spectrofluorometric Pb²⁺ detection .

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

- Key Difference: Amino group replaces chlorine at position 3 (benzoyl ring).

Functional Group Modifications

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Key Differences :

- Nitro group at position 4 (benzoyl ring) instead of methoxy.

- Phenethylamine linker between the benzamide and 3-chlorophenyl group.

- Impact : Nitro groups increase electrophilicity, making the compound more reactive in reduction or substitution reactions. Synthesized via Schotten-Baumann reaction with 87% yield .

3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide

- Key Differences: Diethylamino group on the benzyl moiety. Sulfone-containing tetrahydrothiophene as a secondary substituent.

- The sulfone moiety may improve metabolic stability .

Physicochemical and Spectroscopic Properties

*Estimated based on structural analogs.

3-Chloro-N-[3,5-dibromo-4-(3-(dimethylamino)propoxy)phenethyl]-4-methoxybenzamide

- Key Differences: Dibromo and dimethylaminopropoxy groups.

- Impact: Inhibits KV10.1 potassium channels (IC₅₀ = 2.1 µM), relevant in cancer therapy. The dimethylamino group enhances cellular uptake .

Purpurealidin E Analogs

- Key Feature : Incorporates a dibrominated phenethyl group.

- Impact : Moderate activity against KV10.1 (IC₅₀ ~10 µM), suggesting that halogenation and methoxy positioning modulate ion channel affinity .

Biological Activity

3-Chloro-N-(3-chlorophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C15H13Cl2N2O2

- Molecular Weight : 324.18 g/mol

- IUPAC Name : 3-Chloro-N-(3-chlorophenyl)-4-methoxybenzamide

Biological Activity Overview

Research indicates that 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its structure allows it to interact with multiple biological targets, influencing cellular pathways.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy

In a study examining the effects on human breast cancer cell lines (MCF-7), treatment with 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine and methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with proteins involved in cell signaling and metabolism.

- Target Interaction : The compound has shown to bind to enzymes involved in the synthesis of nucleic acids, leading to inhibition of DNA replication.

- Apoptosis Induction : It activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Research Findings

Recent studies have highlighted the dual-action potential of 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide as both an antimicrobial and anticancer agent.

- Study A : A comparative analysis showed that derivatives of this compound exhibit varying degrees of activity against different cancer types, suggesting that structural modifications can enhance efficacy.

- Study B : In vivo experiments indicated that the compound significantly reduced tumor growth in xenograft models, demonstrating its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.